Cas no 2034281-46-2 (2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine)
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-methoxy-4-methylpyrimidin-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole
- 2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
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- Inchi: 1S/C12H10N4O2S/c1-7-9(5-13-12(14-7)17-2)11-15-10(16-18-11)8-3-4-19-6-8/h3-6H,1-2H3
- InChI Key: VJEJCUSRQRHJJT-UHFFFAOYSA-N
- SMILES: O1C(C2=CN=C(OC)N=C2C)=NC(C2C=CSC=2)=N1
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6530-6150-2μmol |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-5μmol |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-10μmol |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-20μmol |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-1mg |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-2mg |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-3mg |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-4mg |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-5mg |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6530-6150-10mg |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine |
2034281-46-2 | 10mg |
$79.0 | 2023-09-08 |
2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
2-Methoxy-4-Methyl-5-[3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl]Pyrimidine: A Comprehensive Overview
The compound 2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine (CAS No. 2034281-46-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse applications in drug discovery, agrochemicals, and advanced materials. The structure of this molecule is characterized by a pyrimidine ring system substituted with a methoxy group at position 2, a methyl group at position 4, and a 1,2,4-oxadiazole moiety at position 5. The oxadiazole ring is further substituted with a thiophene group at position 3, adding complexity and functionality to the molecule.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the oxadiazole ring in 2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine introduces unique electronic properties that enhance its binding affinity to biological targets. This makes it a promising candidate for drug design and optimization. Additionally, the thiophene group contributes to the molecule's aromaticity and stability, further enhancing its suitability for various chemical applications.
From a synthetic perspective, the construction of 2-methoxy-4-methylpyrimidine derivatives has been extensively explored in recent years. Researchers have developed efficient methodologies for the synthesis of such compounds, often employing multi-component reactions or transition metal-catalyzed processes. These methods not only improve the yield but also enable the incorporation of diverse substituents, such as the oxadiazole-thiophene moiety observed in this compound. The integration of these functional groups allows for fine-tuning of the molecule's physicochemical properties, making it adaptable to different chemical environments.
The application of 1,2,4-Oxadiazole derivatives has expanded beyond traditional chemistry into areas such as sensors and electronic materials. For instance, recent advancements in organic electronics have demonstrated the potential of oxadiazole-containing compounds as active layers in thin-film transistors and light-emitting diodes (LEDs). The incorporation of a thiophene group in 2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-Oxadiazol-5-Yl]Pyrimidine further enhances its electronic conductivity and stability under ambient conditions. These properties make it a strong candidate for use in next-generation electronic devices.
In terms of biological activity, pyrimidine derivatives have shown remarkable promise in anticancer research. The ability of these compounds to inhibit key enzymes involved in cell proliferation has made them valuable leads for drug development. The specific substitution pattern in 2-methoxy-4-methylpyrimidine derivatives allows for selective binding to protein targets, potentially reducing off-target effects and improving therapeutic efficacy. Ongoing studies are exploring the mechanistic insights behind these interactions to further optimize their pharmacokinetic profiles.
Moreover, the integration of thiophene moieties into organic molecules has opened new avenues for photovoltaic applications. Thiophene-based materials exhibit strong absorption properties across the visible spectrum, making them ideal candidates for solar cell technologies. The combination of thiophene with oxadiazole and pyrimidine groups in this compound creates a versatile platform for exploring novel optoelectronic materials with enhanced performance metrics.
From an environmental standpoint, researchers are increasingly focusing on green chemistry approaches to synthesize complex molecules like 2-Methoxy-Pyrimidine Derivatives. By utilizing renewable feedstocks and catalytic processes that minimize waste generation, these methods align with global sustainability goals while maintaining high yields and product quality.
In conclusion, CAS No 2034281 46 2 represents a cutting-edge compound with multifaceted applications across various scientific domains. Its unique structural features and functional groups make it an attractive target for both academic research and industrial development. As advancements in synthetic methodologies continue to unfold alongside deeper insights into its biological and electronic properties, 2-Methoxy-Pyrimidine Derivatives will undoubtedly play a pivotal role in shaping future innovations across multiple disciplines.
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